molecular formula C17H15Cl2N3O3S B2863335 6-Acetyl-2-(2,4-dichlorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 864857-79-4

6-Acetyl-2-(2,4-dichlorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

Cat. No.: B2863335
CAS No.: 864857-79-4
M. Wt: 412.29
InChI Key: NWMFPAGVFWZOBV-UHFFFAOYSA-N
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Description

Fused pyridine derivatives, which include structures similar to the one you mentioned, are of increasing interest in drug design and medicinal chemistry . They are found in the structures of substances with antituberculosis, antibacterial, antifungal, anti-inflammatory, and antimalarial activities .


Synthesis Analysis

The synthesis of similar compounds, such as fused pyridine derivatives, has been reported in various studies . For example, furopyridine synthesis was first reported almost a century ago .


Molecular Structure Analysis

Fused pyridine heterocyclic ring derivatives are frequently used structures in drug research . The structural similarity of many drugs (especially antiviral and anticancer ones) with DNA bases such as adenine and guanine is a key factor to explain their effectiveness .


Chemical Reactions Analysis

Pyrimidines, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring, display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Physical And Chemical Properties Analysis

One advantage of this group of compounds is their positive contribution to solubility, polarity, lipophilicity, and hydrogen bonding capacity properties of the compounds they are incorporated into .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Research has explored the synthesis and antimicrobial properties of compounds related to 6-Acetyl-2-(2,4-dichlorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide. One study detailed the synthesis of pyridothienopyrimidines and pyridothienotriazines, investigating their in vitro antimicrobial activities. These compounds were synthesized through reactions involving acetyl-3-amino-4-aryl-6-methylthieno[2,3-b]pyridine-2-carboxamides, leading to various derivatives. Some of these derivatives demonstrated significant antimicrobial potential against a range of bacterial strains (Abdel-rahman, Bakhite, & Al-Taifi, 2002), (Bakhite, Abdel-rahman, & Al-Taifi, 2004).

Novel Synthetic Pathways

Further studies have extended into the development of novel synthetic pathways for related compounds, yielding new structures with potential for biological activity. This includes the creation of pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines and related systems, demonstrating the versatility and wide range of applications for these chemical frameworks in medicinal chemistry and drug development (Bakhite, Al‐Sehemi, & Yamada, 2005).

Antiprotozoal Agents

A distinct research focus has been on the synthesis of dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, including derivatives structurally similar to this compound, for their use as antiprotozoal agents. These studies have revealed potent in vitro and in vivo activities against Trypanosoma and Plasmodium species, suggesting potential for therapeutic applications in treating diseases caused by these pathogens (Ismail et al., 2004).

Future Directions

In the context of the new life-threatening COVID-19 pandemic caused by the SARS-CoV-2 virus, finding new antiviral and antimicrobial compounds is a priority in current research . Pyridine compounds have been noted for their therapeutic properties, such as antimicrobial, antiviral, antitumor, analgesic, anticonvulsant, anti-inflammatory .

Properties

IUPAC Name

6-acetyl-2-[(2,4-dichlorobenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2N3O3S/c1-8(23)22-5-4-11-13(7-22)26-17(14(11)15(20)24)21-16(25)10-3-2-9(18)6-12(10)19/h2-3,6H,4-5,7H2,1H3,(H2,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWMFPAGVFWZOBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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